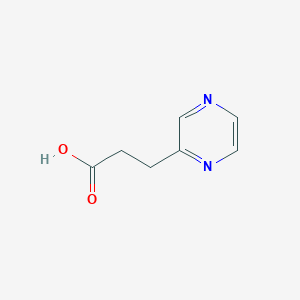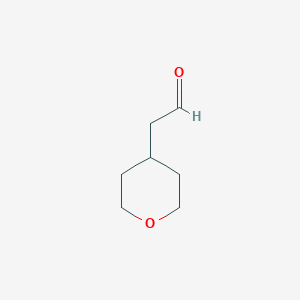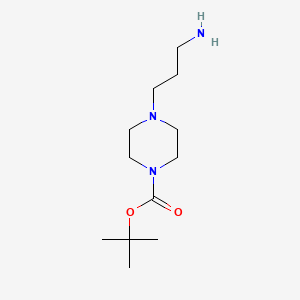
3-Fluoro-4-(3-methylpiperidin-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-4-(3-methylpiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 . The compound is also known by its IUPAC name, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline . .
Molecular Structure Analysis
The InChI code for “3-Fluoro-4-(3-methylpiperidin-1-yl)aniline” is 1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 . This indicates that the molecule consists of a fluorine atom and an amine group attached to a benzene ring, with a 3-methylpiperidine group also attached to the benzene ring.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Synthesis of Eperezolid-like Molecules and Evaluation of Their Antimicrobial Activities 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline was synthesized and utilized in the preparation of Schiff bases, thiazolidinone, thiazoline derivatives, and more, which demonstrated significant anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
Synthesis, In Vitro Antimicrobial Activity of Schiff’s Base, Azetidinones, and Thiazolidinones Compounds including 3-Chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one showed excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).
Quantum Studies
DFT Theoretical Studies of Anions of Aniline and Its Several Derivatives Detailed studies of molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline derivatives, including 3-fluoroaniline, were conducted, providing insight into the structural changes in negative ions of these compounds (Vakula et al., 2011).
Kinase Inhibitors Study
Docking and Quantitative Structure–activity Relationship Studies for Aniline Derivatives as c-Met Kinase Inhibitors A study on aniline derivatives including 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline analyzed molecular features contributing to high inhibitory activity for c-Met kinase, providing valuable insights into the drug design process (Caballero et al., 2011).
Electronic and Vibrational Spectroscopy
Theoretical Anharmonic Raman and Infrared Spectra with Vibrational Assignments for Monofluoroaniline Isomers The study investigated the interactions of the amino group and the fluorine atom with the aromatic ring in fluoroaniline isomers, providing detailed vibrational assignments of the experimental spectra (Wojciechowski et al., 2011).
Propiedades
IUPAC Name |
3-fluoro-4-(3-methylpiperidin-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-3-2-6-15(8-9)12-5-4-10(14)7-11(12)13/h4-5,7,9H,2-3,6,8,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKGGVUHTIXNEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

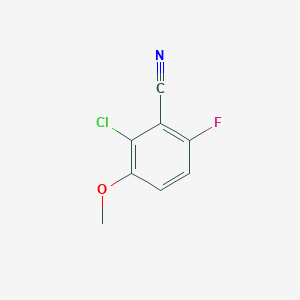
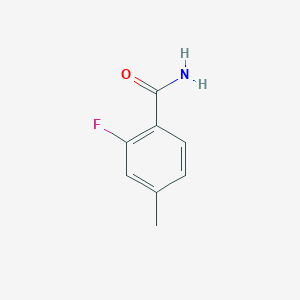
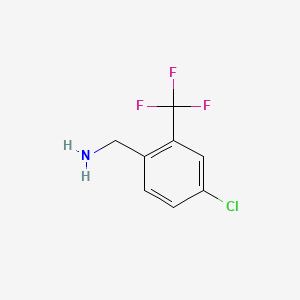
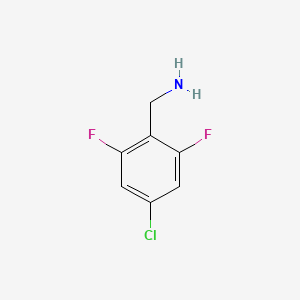
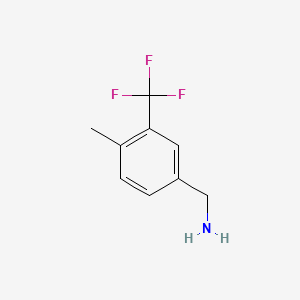
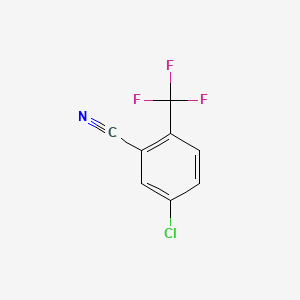
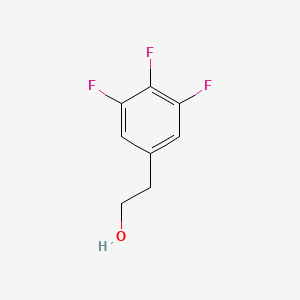
![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol](/img/structure/B1318788.png)


